molecular formula C10H16O2 B13305071 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one

Cat. No.: B13305071
M. Wt: 168.23 g/mol
InChI Key: BVODMQPVKHDQPG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclopentanone derivative, characterized by the presence of a 2,2-dimethylpropanoyl group attached to the cyclopentanone ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the acylation of cyclopentanone with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Cyclopentanone+2,2-Dimethylpropanoyl chlorideBaseThis compound\text{Cyclopentanone} + \text{2,2-Dimethylpropanoyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclopentanone+2,2-Dimethylpropanoyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, lacking the 2,2-dimethylpropanoyl group.

    2-Cyclopenten-1-one: An unsaturated analog with a double bond in the cyclopentane ring.

    3-Cyclopenten-1-one: Another isomer with the double bond at a different position.

Uniqueness

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is unique due to the presence of the bulky 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)cyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

BVODMQPVKHDQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCC1=O

Origin of Product

United States

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